molecular formula C11H24ClN B1489932 4-(3,3-Dimethylbutyl)piperidine hydrochloride CAS No. 1864055-84-4

4-(3,3-Dimethylbutyl)piperidine hydrochloride

Cat. No. B1489932
M. Wt: 205.77 g/mol
InChI Key: GIQSWHKQXBGFBZ-UHFFFAOYSA-N
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Description

“4-(3,3-Dimethylbutyl)piperidine hydrochloride” is a chemical compound with the CAS No. 1864055-84-4 . It has a molecular weight of 205.77 and a molecular formula of C11H24ClN .


Synthesis Analysis

While specific synthesis methods for “4-(3,3-Dimethylbutyl)piperidine hydrochloride” were not found, piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “4-(3,3-Dimethylbutyl)piperidine hydrochloride” is C11H24ClN . Its average mass is 205.768 Da, and its mono-isotopic mass is 205.159729 Da .

Scientific Research Applications

1. Bioactive Conformation Research

  • The compound is used in the study of bioactive conformations, especially in the context of mu-opioid receptor antagonists. Researchers have explored its structure and molecular determinants for mu recognition, affecting ligand binding and structure-function relationships (Le Bourdonnec et al., 2006).

2. Development of Opioid Antagonists

  • It has played a role in the discovery of peripherally selective opioid antagonists, particularly for treating gastrointestinal motility disorders. Altering its size and polarity in N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines led to the development of potent mu receptor antagonists (Zimmerman et al., 1994).

3. Anticancer Agent Development

  • This compound is also important in the synthesis of novel classes of cytotoxic and anticancer agents. It is involved in the preparation of certain piperidine hydrochlorides showing significant cytotoxicity toward various cancer cells (Dimmock et al., 1998).

4. Crystal and Molecular Structure Analysis

  • The study of its crystal and molecular structure provides insights into its chemical properties, useful in various applications including drug development (Szafran et al., 2007).

5. Application in Calcium Antagonists

  • Its stereoisomers have been investigated for their antihypertensive activities, particularly in the context of calcium antagonists (Muto et al., 1988).

6. Pharmaceutical Analysis

  • The compound is used in analytical methods for determining pharmaceutical compounds, such as Fexofenadine Hydrochloride in dosage forms (Raghu et al., 2018).

7. Synthesis of Opioid Antagonists

  • It is used in the improved synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists, crucial for opioid research (Werner et al., 1996).

Safety And Hazards

While specific safety data for “4-(3,3-Dimethylbutyl)piperidine hydrochloride” was not found, it’s important to handle all chemical compounds with care and follow appropriate safety protocols. For example, piperidine, a related compound, is classified as a flammable liquid (Category 2), and it has acute toxicity when ingested, inhaled, or in contact with skin . It also causes severe skin burns and eye damage .

Future Directions

“4-(3,3-Dimethylbutyl)piperidine hydrochloride” is currently used for research purposes . Its unique structure and composition exhibit promising properties for various applications. As research progresses, new uses and applications for this compound may be discovered.

properties

IUPAC Name

4-(3,3-dimethylbutyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-11(2,3)7-4-10-5-8-12-9-6-10;/h10,12H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQSWHKQXBGFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3-Dimethylbutyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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